Methyl 8,8-dioxo-8lambda6-thia-2-azaspiro[4.5]decane-3-carboxylate;hydrochloride
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Overview
Description
Methyl 8,8-dioxo-8lambda6-thia-2-azaspiro[4.5]decane-3-carboxylate;hydrochloride is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a sulfur atom in a spiro configuration with nitrogen and carbon atoms, forming a stable and versatile chemical entity. It is commonly used in various fields such as drug discovery, organic synthesis, and material science.
Preparation Methods
The synthesis of Methyl 8,8-dioxo-8lambda6-thia-2-azaspiro[4.5]decane-3-carboxylate;hydrochloride involves several steps. One common method includes the annulation of cyclopentane and four-membered rings using readily available starting materials. The reaction conditions typically involve conventional chemical transformations with minimal chromatographic purifications . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Methyl 8,8-dioxo-8lambda6-thia-2-azaspiro[4.5]decane-3-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens or nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Methyl 8,8-dioxo-8lambda6-thia-2-azaspiro[4.5]decane-3-carboxylate;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a tool for studying biological processes and interactions at the molecular level.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the development of new materials with specific properties for various industrial applications.
Mechanism of Action
The mechanism of action of Methyl 8,8-dioxo-8lambda6-thia-2-azaspiro[4.5]decane-3-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 8,8-dioxo-8lambda6-thia-2-azaspiro[4.5]decane-3-carboxylate;hydrochloride can be compared with other spirocyclic compounds such as:
8,8-dioxo-8lambda6-thia-2-azaspiro[4.5]decane-3-carboxylic acid hydrochloride: Similar in structure but differs in functional groups.
2-azaspiro[3.4]octane: Another spirocyclic compound with different ring sizes and functional groups.
The uniqueness of this compound lies in its specific combination of sulfur, nitrogen, and carbon atoms in a spiro configuration, providing distinct chemical and biological properties .
Properties
IUPAC Name |
methyl 8,8-dioxo-8λ6-thia-2-azaspiro[4.5]decane-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4S.ClH/c1-15-9(12)8-6-10(7-11-8)2-4-16(13,14)5-3-10;/h8,11H,2-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WURQWFKYFDQAAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2(CCS(=O)(=O)CC2)CN1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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